ButanediaMide, 2-hydroxy-, (2R)-
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Overview
Description
ButanediaMide, 2-hydroxy-, (2R)- is a chemical compound with the molecular formula C4H8N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ButanediaMide, 2-hydroxy-, (2R)- typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of butanediamide with a hydroxylating agent to introduce the hydroxy group at the 2-position. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of ButanediaMide, 2-hydroxy-, (2R)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
ButanediaMide, 2-hydroxy-, (2R)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxy and amide functional groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy group, often using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine .
Scientific Research Applications
ButanediaMide, 2-hydroxy-, (2R)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ButanediaMide, 2-hydroxy-, (2R)- involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding to enzymes and receptors, influencing their activity. The compound can act as an inhibitor or modulator of various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Butanediamide, 2-hydroxy-, ®: A stereoisomer with different spatial arrangement of atoms.
N-hydroxybutanediamide: Lacks the specific (2R) configuration but shares similar functional groups.
Uniqueness
ButanediaMide, 2-hydroxy-, (2R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2R)-2-hydroxybutanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9)/t2-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNXTHOOAGYMOK-UWTATZPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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